4-(4-bromophenyl)-1H-1,2,3-triazole
Overview
Description
MetAP2-IN-1 is a potent and selective inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme that plays a crucial role in the removal of the initiator methionine from newly synthesized proteins. This process is essential for proper protein folding and function. Inhibition of MetAP2 has been recognized as a promising approach for suppressing angiogenesis and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MetAP2-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions can vary depending on the desired structural features of the inhibitor. Commonly used reagents include various organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of MetAP2-IN-1 involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This often requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
MetAP2-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in MetAP2-IN-1 and the nature of the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
MetAP2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of MetAP2 in protein synthesis and function.
Biology: Employed in cell-based assays to investigate the effects of MetAP2 inhibition on cellular processes.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer and other diseases characterized by abnormal angiogenesis.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting MetAP2.
Mechanism of Action
MetAP2-IN-1 exerts its effects by selectively binding to the active site of MetAP2, thereby inhibiting its enzymatic activity. This inhibition prevents the removal of the initiator methionine from newly synthesized proteins, leading to the accumulation of methionylated proteins. The molecular targets and pathways involved include the regulation of angiogenesis and tumor growth, making MetAP2-IN-1 a valuable tool for cancer research .
Comparison with Similar Compounds
Similar Compounds
Fumagillin: A natural irreversible inhibitor of MetAP2.
TNP-470: A derivative of fumagillin with potent anti-angiogenic properties.
AD-3281: A small molecule fumagillol derivative with high anti-cancer activity
Uniqueness of MetAP2-IN-1
MetAP2-IN-1 is unique in its reversible inhibition of MetAP2, offering a potentially safer and more effective alternative to irreversible inhibitors like fumagillin and TNP-470. Its selectivity and potency make it a valuable compound for both research and therapeutic applications .
Properties
IUPAC Name |
4-(4-bromophenyl)-2H-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKZCPFWGNDOQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423549 | |
Record name | 4-(4-bromophenyl)-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5301-98-4 | |
Record name | 4-(4-bromophenyl)-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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